REACTION_CXSMILES
|
[C:1]([CH2:3][CH2:4][N:5]([CH2:10][CH2:11][C:12]#[N:13])[CH2:6][CH2:7][C:8]#[N:9])#[N:2].CO>B.C1COCC1>[NH2:2][CH2:1][CH2:3][CH2:4][N:5]([CH2:10][CH2:11][CH2:12][NH2:13])[CH2:6][CH2:7][CH2:8][NH2:9] |f:2.3|
|
Name
|
|
Quantity
|
2.8 g
|
Type
|
reactant
|
Smiles
|
C(#N)CCN(CCC#N)CCC#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
B.C1CCOC1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
with vigorous stirring until no more gas
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed under nitrogen for 48 h
|
Duration
|
48 h
|
Type
|
CUSTOM
|
Details
|
The solution was evaporated to dryness under vacuum
|
Type
|
TEMPERATURE
|
Details
|
the resultant white precipitate refluxed in 6M hydrochloric acid (250 cm3) until the solution
|
Type
|
CUSTOM
|
Details
|
The hydrochloric acid was removed under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the resultant solid was dissolved in the minimum amount of water
|
Type
|
WASH
|
Details
|
the amine eluted in water (ca. 250 cm3)
|
Type
|
CUSTOM
|
Details
|
The water was removed under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
NCCCN(CCCN)CCCN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.78 g | |
YIELD: PERCENTYIELD | 59% | |
YIELD: CALCULATEDPERCENTYIELD | 59.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |